

Safety handling and storage procedures for 5-Methylresorcinol monohydrate

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Compound of Interest

Compound Name: 5-Methylresorcinol monohydrate

Cat. No.: B1352147

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Safety and Handling Protocols for 5-Methylresorcinol Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of **5-Methylresorcinol monohydrate** (also known as Orcinol monohydrate) in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain product integrity.

Section 1: Product Information and Hazard Identification

5-Methylresorcinol monohydrate is an aromatic organic compound with applications in cosmetics, pharmaceuticals, and as a laboratory chemical.^[1] It is recognized for its antioxidant and antimicrobial properties.^[1] In research, it has been identified as a tyrosinase inhibitor and has shown cytotoxic and anxiolytic activities.^{[2][3]}

Signal Word: Warning^{[4][5]}

Hazard Statements:

- Harmful if swallowed (H302)^{[4][5][6]}

- Causes skin irritation (H315)[4][5][6]
- Causes serious eye irritation (H319)[4][5][6]
- May cause respiratory irritation (H335)[4][6]

Section 2: Quantitative Data Summary

A summary of the key physical, chemical, and toxicological properties of **5-Methylresorcinol monohydrate** is presented below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ O ₂ · H ₂ O	[4][5][7]
Molecular Weight	142.15 g/mol	[4][7][8]
CAS Number	6153-39-5	[4][7][9]
Appearance	White to beige or light orange solid/powder/crystal	[4][5][9]
Melting Point	56 - 61 °C (132.8 - 141.8 °F)	[4][9]
Boiling Point	290 °C (554 °F)	[4][9]
Solubility	Soluble in water, methanol, ethanol, DMSO, and dimethylformamide.[4][5][10]	[4][5][10]
Acute Oral Toxicity (LD50)	Category 4; Rat: 500.1 mg/kg	[4][11]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is essential to minimize exposure and associated risks.

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.[6][7]
- Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

- Eye Protection: Wear safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][12]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]
- Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[4]
- Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. For large-scale operations or in situations where dust formation is likely, use a NIOSH-approved respirator.[4]

Hygiene Measures:

- Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking.[6][7][9]
- Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6]

Section 4: Storage Procedures

Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.

- Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7][9] A recommended storage temperature is below 15°C in a dark place.[5]
- Sensitivity: The compound is light and air-sensitive.[4][6][7] Store under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[4][7][9]
- Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, acid chlorides, acids, and bases.[4][9]

- Stock Solutions: For solutions in organic solvents, store at -20°C for up to one month or -80°C for up to six months in a sealed container, protected from moisture.^[2] Aqueous solutions are not recommended for storage for more than one day.^[10]

Section 5: Emergency and First Aid Procedures

In Case of:

- Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.^{[4][6][9]}
- Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician.^{[4][6][9]}
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.^{[6][9]}
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.^{[5][6][9]}

Fire-Fighting Measures:

- Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.^{[6][7]}
- Wear self-contained breathing apparatus (SCBA) and full protective gear.^{[6][7][9]}

Accidental Release Measures:

- Use personal protective equipment.^{[6][7]}
- Avoid dust formation.^{[6][7]}
- Sweep up and shovel into suitable, closed containers for disposal.^{[7][9]}
- Do not let the product enter drains.^{[6][7]}

Section 6: Experimental Protocols

Protocol 6.1: Preparation of Stock and Working Solutions

This protocol describes the preparation of solutions for in vitro and in vivo studies.

Materials:

- **5-Methylresorcinol monohydrate**
- Dimethyl sulfoxide (DMSO)
- Ethanol
- Phosphate-buffered saline (PBS), pH 7.2
- Sterile, deionized water
- Vortex mixer
- Sterile microcentrifuge tubes
- 0.22 μm sterile filter

Procedure for In Vitro Stock Solution (e.g., 100 mM in DMSO):

- Calculate the mass of **5-Methylresorcinol monohydrate** needed (MW = 142.15 g/mol). For 1 mL of a 100 mM solution, 14.215 mg is required.
- Weigh the calculated amount in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve the final concentration.
- Vortex thoroughly until the solid is completely dissolved.
- Store the stock solution at -20°C or -80°C as per the storage guidelines.[\[2\]](#)

Procedure for Aqueous Working Solutions:

- Thaw the stock solution if frozen.
- Perform serial dilutions of the stock solution into your desired aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentrations.[\[10\]](#)
- For organic solvent-free aqueous solutions, 5-Methylresorcinol can be directly dissolved in buffers like PBS (solubility is approx. 10 mg/mL).[\[10\]](#)
- If preparing aqueous solutions for cell culture or sterile applications, filter the final working solution through a 0.22 μm sterile filter before use.[\[2\]](#)

Protocol 6.2: In Vitro Cytotoxicity Assay (Conceptual Workflow)

This protocol provides a general workflow for assessing the cytotoxic effects of **5-Methylresorcinol monohydrate** on a cancer cell line (e.g., B16 melanoma), based on its known cytotoxic properties.[\[2\]](#)

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **5-Methylresorcinol monohydrate**.

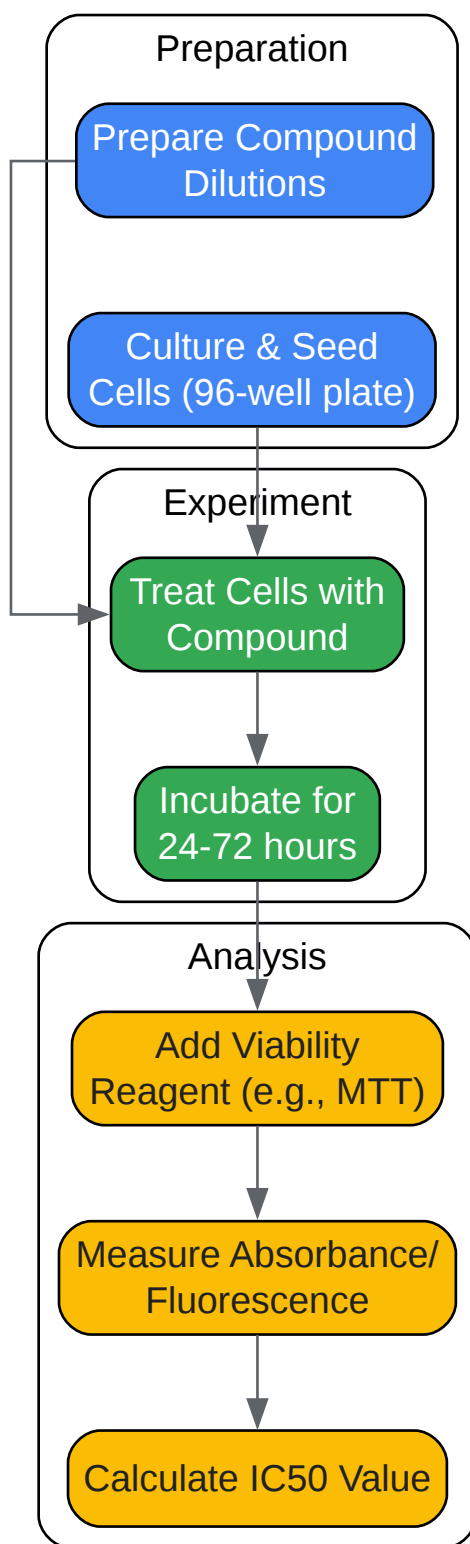
Methodology:

- **Cell Culture:** Culture B16 melanoma cells in appropriate media and conditions until they reach 80-90% confluency.
- **Cell Seeding:** Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **5-Methylresorcinol monohydrate** in cell culture medium. Replace the old medium in the 96-well plate with the medium containing various concentrations of the compound. Include a vehicle control (e.g., medium with the highest concentration of DMSO used) and an untreated control.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[\[2\]](#)

- **Viability Assessment:** Use a cell viability reagent (e.g., MTT, XTT, or PrestoBlue™). Add the reagent to each well and incubate as per the manufacturer's instructions.
- **Data Acquisition:** Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- **Data Analysis:** Normalize the results to the control wells and plot a dose-response curve to calculate the IC₅₀ value.

Section 7: Visualizations

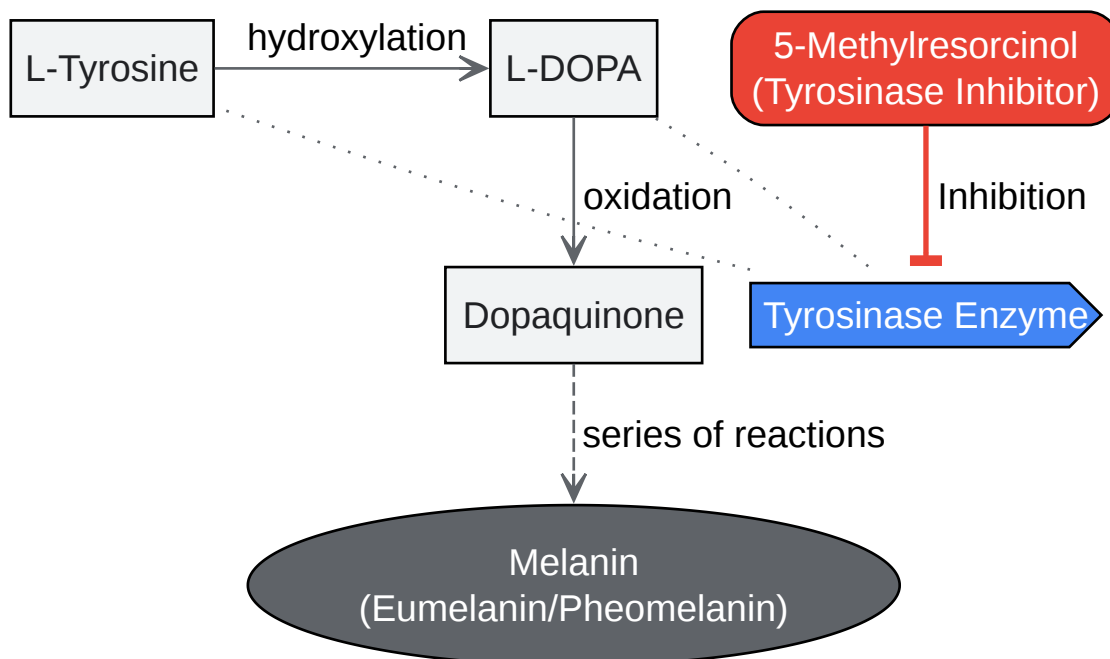
Experimental Workflow Diagram



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Caption: Workflow for an in vitro cytotoxicity assay.

Signaling Pathway Diagram



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Caption: Inhibition of the melanin synthesis pathway.

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